![molecular formula C25H37N5 B12367100 5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B12367100.png)
5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine is a synthetic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrimidine ring fused with an indole moiety, which is further substituted with a diethylaminomethyl group and an octyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, which is then functionalized with a diethylaminomethyl group. The pyrimidine ring is introduced through cyclization reactions involving suitable precursors.
Indole Synthesis: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Functionalization: The indole derivative is then alkylated with diethylaminomethyl chloride in the presence of a base such as sodium hydride.
Pyrimidine Ring Formation: The final step involves the cyclization of the functionalized indole with a suitable pyrimidine precursor, such as 2-aminopyrimidine, under reflux conditions in a polar solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the pyrimidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminomethyl group or the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced pyrimidine or indole derivatives.
Substitution: Alkylated or acylated products.
科学的研究の応用
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structure, which may interact with various biological targets.
Biological Studies: It can be used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.
Chemical Biology: The compound can serve as a probe to study cellular processes and pathways.
Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine would depend on its specific biological target. Generally, compounds with pyrimidine and indole moieties can interact with enzymes, receptors, or nucleic acids, modulating their activity. The diethylaminomethyl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
- 5-[3-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine
- 2-Aminopyrimidine derivatives
Uniqueness
5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both the indole and pyrimidine rings, along with the diethylaminomethyl group, provides a versatile scaffold for further functionalization and exploration in various research fields.
特性
分子式 |
C25H37N5 |
|---|---|
分子量 |
407.6 g/mol |
IUPAC名 |
5-[2-(diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C25H37N5/c1-4-7-8-9-10-11-14-30-23(19-29(5-2)6-3)16-21-15-20(12-13-24(21)30)22-17-27-25(26)28-18-22/h12-13,15-18H,4-11,14,19H2,1-3H3,(H2,26,27,28) |
InChIキー |
TXNZFTNXFGNVLQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN1C2=C(C=C(C=C2)C3=CN=C(N=C3)N)C=C1CN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B12367017.png)


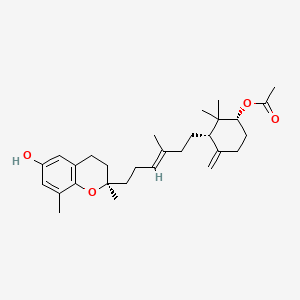
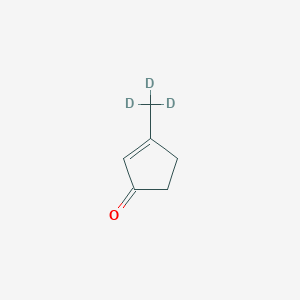
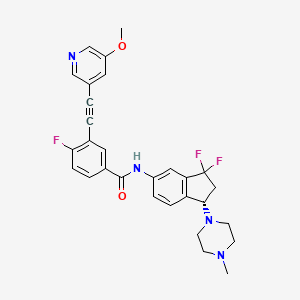

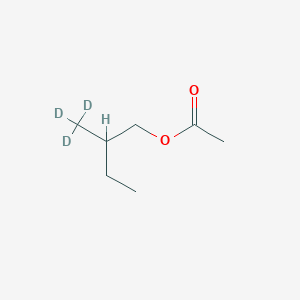
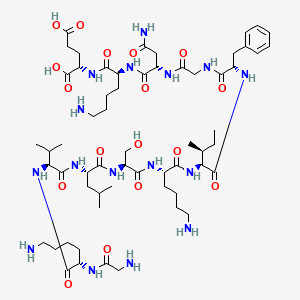
![N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide](/img/structure/B12367079.png)

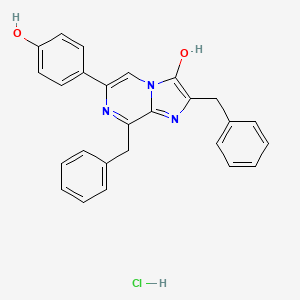
![(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12367098.png)
![2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B12367107.png)
